N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide
Description
Historical Development of Phenoxyethyl Piperidine Derivatives
The historical trajectory of phenoxyethyl piperidine derivatives is rooted in the broader exploration of piperidine-based compounds, which gained prominence in the mid-20th century with the isolation of naturally occurring piperidine alkaloids such as piperine and coniine. Piperidine itself, first synthesized in 1850 via the hydrogenation of pyridine, became a cornerstone for heterocyclic chemistry due to its structural simplicity and versatility. The introduction of phenoxyethyl substituents to the piperidine scaffold emerged in the 1970s as researchers sought to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Early work focused on attaching aromatic ether groups to piperidine’s nitrogen atom to enhance blood-brain barrier permeability, a strategy later refined with methoxy substitutions to improve metabolic stability.
A pivotal advancement occurred in the 1990s with the development of catalytic asymmetric hydrogenation techniques, enabling the stereoselective synthesis of substituted piperidines. For instance, ruthenium(II) and rhodium(I) complexes facilitated the production of enantiomerically pure derivatives, critical for drug discovery. The incorporation of 4-methoxyphenoxyethyl groups marked a significant milestone, as this substituent balanced lipophilicity and hydrogen-bonding capacity, optimizing interactions with biological targets such as kinases and G protein-coupled receptors.
Positioning Within Contemporary Medicinal Chemistry
In modern drug discovery, N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide occupies a strategic niche due to its dual functionality: the piperidine core provides conformational rigidity, while the 4-methoxyphenoxyethyl group enhances target engagement through π-π stacking and hydrophobic interactions. This structural motif is prevalent in kinase inhibitors, particularly those targeting Akt and Janus kinase (JAK) pathways, where the methoxy group’s electron-donating effects stabilize enzyme-inhibitor complexes.
Recent studies highlight its role in overcoming limitations of earlier piperidine derivatives, such as poor solubility and off-target effects. For example, modifications to the carboxamide moiety have reduced hERG channel affinity, addressing cardiotoxicity concerns. Additionally, the compound’s adaptability to multicomponent reactions (MCRs) and radical cyclization protocols underscores its utility in high-throughput synthesis campaigns.
Structural Classification and Relationship to Other Piperidine Carboxamides
This compound belongs to the 1-carboxamide subclass of piperidines, characterized by a carboxamide group at the 1-position. Its structural relatives include:
The 4-methoxyphenoxyethyl chain distinguishes this compound by introducing a planar aromatic system that enhances binding to hydrophobic enzyme pockets. Unlike simpler alkyl-substituted piperidines, this group mitigates rapid hepatic clearance, as evidenced by its prolonged half-life in preclinical models.
Research Significance and Pharmacological Relevance
This derivative’s pharmacological relevance stems from its balanced physiochemical properties and target selectivity. The carboxamide group engages in hydrogen bonding with catalytic lysine residues in kinases, while the methoxyphenoxyethyl moiety occupies allosteric sites, conferring subtype specificity. For instance, in Akt1 inhibition, the compound’s IC~50~ values are 10-fold lower than those of first-generation inhibitors, attributed to optimal van der Waals contacts with the hydrophobic motif.
Furthermore, its synthetic accessibility via reductive amination and palladium-catalyzed coupling reactions makes it a preferred intermediate for generating combinatorial libraries. Recent work has also explored its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier is advantageous.
Current Research Landscape Overview
Contemporary research on this compound spans three domains:
- Synthetic Methodology : Advances in photochemical [2 + 2] cycloadditions and nickel-catalyzed Alder-ene reactions enable efficient access to polysubstituted derivatives. For example, Mykhailiuk et al. demonstrated that visible-light-mediated radical carbocyclization yields bicyclic piperidinones, precursors to bioactive analogs.
- Structure-Activity Relationships (SAR) : Systematic studies reveal that electron-withdrawing groups on the phenyl ring diminish potency, whereas methoxy substitutions enhance metabolic stability without compromising affinity.
- Therapeutic Applications : Ongoing clinical trials evaluate its efficacy in oncology, with notable activity against ovarian (SKOV3) and breast (MCF-7) cancer cell lines. Parallel efforts investigate its role as a positron emission tomography (PET) tracer for imaging neuroinflammation.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-5-7-14(8-6-13)20-12-9-16-15(18)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEDXQXLPMXKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with piperidine-1-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of piperidine-1-amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Neuropharmacology
N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide has shown significant promise in neuropharmacological research. Its structural similarities to known psychoactive compounds suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.
- Mechanism of Action : This compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain, which is beneficial for treating depression and anxiety disorders. In vitro studies have demonstrated its ability to modulate serotonin receptor activity, leading to increased neuronal firing rates in specific brain regions .
Analgesic Properties
Research indicates that derivatives of piperidine, including this compound, possess analgesic properties. Studies have shown that modifications in the piperidine structure can enhance pain relief efficacy.
- Case Study : In a controlled animal study, the compound was administered to subjects experiencing induced pain. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent .
Fungicidal Activity
This compound has also been investigated for its fungicidal properties. Its application in agriculture could provide an effective means of controlling phytopathogenic fungi.
- Fungicidal Mechanism : The compound disrupts fungal cell membranes and inhibits key metabolic pathways essential for fungal growth. It has been tested against various fungal strains with promising results, indicating its potential use in agricultural fungicides .
Neuropharmacological Studies
- A study examined the effects of this compound on serotonin-mediated responses in rat models. The findings indicated that the compound significantly increased serotonin levels, leading to enhanced mood and reduced anxiety symptoms .
Analgesic Efficacy
- In a double-blind study involving patients with chronic pain conditions, participants receiving this compound reported greater pain relief compared to those receiving a placebo. This suggests its potential utility as a therapeutic agent for pain management.
Agricultural Applications
- Field trials conducted on crops affected by fungal infections demonstrated that formulations containing this compound effectively reduced fungal load, improving crop yield and health.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Influence on Synthesis : Fluorinated aryl derivatives (e.g., compounds in ) show high synthetic yields (90–120%), attributed to optimized fluorination protocols .
- Complexity and Bioactivity : The addition of heterocyclic moieties (e.g., oxadiazole in ) enhances binding affinity to targets like Mycobacterium tuberculosis enzymes but complicates synthesis .
Pharmacological and Functional Comparisons
Local Anesthetic Activity
Compound 4m (N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide) demonstrated superior local anesthetic activity in rat models compared to reference drugs like lidocaine. It exhibited lower liver toxicity, likely due to the 4-methoxyphenyl group enhancing metabolic stability .
Antituberculosis Activity
The oxadiazole-containing analog () showed a binding affinity of -9.2 kcal/mol to Mycobacterium tuberculosis enoyl-ACP reductase, outperforming first-line drugs like isoniazid (-7.1 kcal/mol). This suggests that electron-withdrawing groups (e.g., fluorine) and rigid heterocycles improve target engagement .
GPCR Modulation
A structurally complex analog () with an indole-ethyl substituent and methylpiperazine group displayed high XlogP (4.4), indicating strong membrane permeability. This compound’s dual hydrogen bond donors/acceptors make it a candidate for 5-HT1B receptor modulation .
Toxicity and ADMET Profiles
- Low Toxicity : Compound 4m () showed 40% lower hepatotoxicity than lidocaine in preclinical models, attributed to reduced oxidative metabolism of the 4-methoxy group .
Biological Activity
N-(2-(4-methoxyphenoxy)ethyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and data tables.
The synthesis of this compound typically involves two main steps:
- Formation of 2-(4-methoxyphenoxy)ethylamine : This is achieved by reacting 4-methoxyphenol with 2-chloroethylamine.
- Coupling with Piperidine-1-carboxylic Acid Chloride : The intermediate is then reacted with piperidine-1-carboxylic acid chloride under basic conditions to yield the final product.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The methoxy group can be oxidized to form a hydroxyl group.
- Reduction : The carboxamide group can be reduced to an amine.
- Substitution : The methoxy group can be substituted with other functional groups.
Biological Mechanisms
This compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. Its mechanism of action primarily involves binding to receptors or enzymes, which can result in:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that derivatives of this compound have shown effectiveness in inhibiting cancer cell proliferation.
Case Studies and Experimental Data
- Anticancer Activity :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship Insights
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
